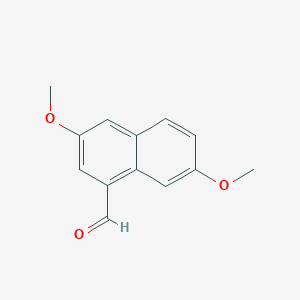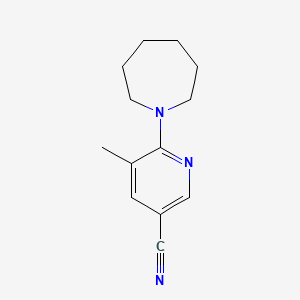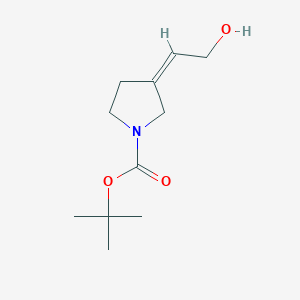
(Z)-tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl group, a hydroxyethylidene group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with an appropriate aldehyde under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(Z)-tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form a saturated pyrrolidine derivative.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
(Z)-tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (Z)-tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethylidene group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the double bond in the hydroxyethylidene group.
tert-Butyl 3-(2-oxoethylidene)pyrrolidine-1-carboxylate: Contains a ketone group instead of a hydroxyl group.
tert-Butyl 3-(2-aminoethylidene)pyrrolidine-1-carboxylate: Contains an amino group instead of a hydroxyl group.
Uniqueness
(Z)-tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxyethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
tert-butyl (3Z)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h5,13H,4,6-8H2,1-3H3/b9-5- |
InChIキー |
QMCZPPCIJMJYRD-UITAMQMPSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC/C(=C/CO)/C1 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CCO)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


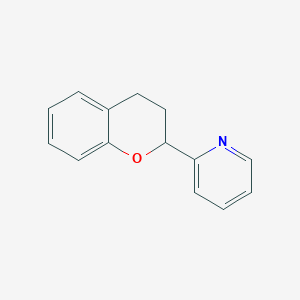
![4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)



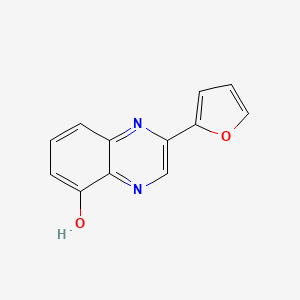

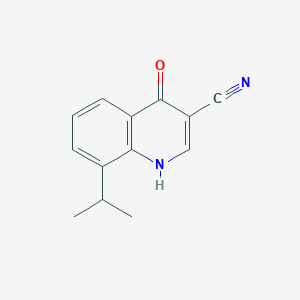

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride](/img/structure/B11889980.png)
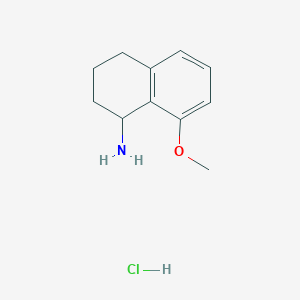
![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)
